molecular formula C14H8F6S B3058565 bis(4-(trifluoromethyl)phenyl)sulfane CAS No. 90141-51-8

bis(4-(trifluoromethyl)phenyl)sulfane

Cat. No.: B3058565
CAS No.: 90141-51-8
M. Wt: 322.27 g/mol
InChI Key: CVQSDGUQZODCKQ-UHFFFAOYSA-N
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Description

Bis(4-(trifluoromethyl)phenyl)sulfane: is an organosulfur compound characterized by the presence of two 4-(trifluoromethyl)phenyl groups attached to a sulfur atom. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups. These groups are known for their electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-(trifluoromethyl)phenyl)sulfane typically involves the reaction of 4-(trifluoromethyl)benzenethiol with appropriate reagents. One common method includes the use of sodium hydride (NaH) in anhydrous acetonitrile (MeCN) under an inert atmosphere, followed by the addition of an alkyl bromide . This reaction proceeds at room temperature and results in the formation of the desired sulfane compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Bis(4-(trifluoromethyl)phenyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as thiolates or amines can be used under mild conditions to achieve substitution at the sulfur atom.

Major Products:

    Oxidation: The major products are sulfoxides and sulfones.

    Substitution: Depending on the nucleophile, the products can vary, but typically include substituted sulfides.

Mechanism of Action

The mechanism of action of bis(4-(trifluoromethyl)phenyl)sulfane involves its interaction with various molecular targets. The trifluoromethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity . The electron-withdrawing nature of the trifluoromethyl groups can also affect the compound’s reactivity, making it a versatile intermediate in chemical reactions.

Comparison with Similar Compounds

  • Trifluoromethyl phenyl sulfone
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Comparison: Bis(4-(trifluoromethyl)phenyl)sulfane is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties compared to similar compounds with only one trifluoromethyl group . This makes it more reactive in certain chemical reactions and potentially more effective in its applications.

Properties

IUPAC Name

1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6S/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQSDGUQZODCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509575
Record name 1,1'-Sulfanediylbis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90141-51-8
Record name 1,1'-Sulfanediylbis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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